molecular formula C16H18N2O5S B2468414 N-(2-(3,5-dimethylphenoxy)ethyl)-2-nitrobenzenesulfonamide CAS No. 1105235-64-0

N-(2-(3,5-dimethylphenoxy)ethyl)-2-nitrobenzenesulfonamide

Cat. No.: B2468414
CAS No.: 1105235-64-0
M. Wt: 350.39
InChI Key: KVKYEKWKYRPBPT-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethylphenoxy)ethyl)-2-nitrobenzenesulfonamide is a complex organic compound that features a combination of aromatic rings, nitro groups, and sulfonamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethylphenoxy)ethyl)-2-nitrobenzenesulfonamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 3,5-dimethylphenol and 2-nitrobenzenesulfonyl chloride.

    Ether Formation: 3,5-dimethylphenol reacts with 2-chloroethylamine to form 2-(3,5-dimethylphenoxy)ethylamine.

    Sulfonamide Formation: The resulting 2-(3,5-dimethylphenoxy)ethylamine is then reacted with 2-nitrobenzenesulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethylphenoxy)ethyl)-2-nitrobenzenesulfonamide can undergo various chemical reactions:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The aromatic rings can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: 2-amino derivatives.

    Substitution: Various substituted sulfonamides.

    Oxidation: Quinones or other oxidized aromatic compounds.

Scientific Research Applications

N-(2-(3,5-dimethylphenoxy)ethyl)-2-nitrobenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethylphenoxy)ethyl)-2-nitrobenzenesulfonamide depends on its application:

    Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways.

    Materials Science: Its electronic properties can be exploited in the design of new materials with desired conductivity or reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(3,5-dimethylphenoxy)ethyl)-2-nitrobenzenesulfonamide is unique due to the presence of both nitro and sulfonamide groups, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

N-[2-(3,5-dimethylphenoxy)ethyl]-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-12-9-13(2)11-14(10-12)23-8-7-17-24(21,22)16-6-4-3-5-15(16)18(19)20/h3-6,9-11,17H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKYEKWKYRPBPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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